(1Z,6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
(1Z,6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes bromine atoms, a phenylhydrazinylidene group, and a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps in the synthesis may include:
- Formation of the pyrroloquinoline core through cyclization reactions.
- Introduction of the bromine atoms via bromination reactions.
- Formation of the phenylhydrazinylidene group through condensation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Scaling up the reaction conditions.
- Using continuous flow reactors for better control over reaction parameters.
- Implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1Z,6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce double bonds.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (1Z,6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its potential bioactivity makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structure suggests it may interact with specific enzymes or receptors, making it a potential lead compound for the development of new drugs.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (1Z,6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1Z,6Z)-5-chloro-6-(chloromethylidene)-4,4-dimethyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: Similar structure but with chlorine atoms instead of bromine.
(1Z,6Z)-5-fluoro-6-(fluoromethylidene)-4,4-dimethyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
The uniqueness of (1Z,6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one lies in its specific combination of functional groups and the presence of bromine atoms. This gives it distinct chemical and biological properties compared to its analogs with different halogen atoms.
Properties
Molecular Formula |
C20H17Br2N3O |
---|---|
Molecular Weight |
475.2 g/mol |
IUPAC Name |
(9Z)-10-bromo-9-(bromomethylidene)-11,11-dimethyl-3-phenyldiazenyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-2-ol |
InChI |
InChI=1S/C20H17Br2N3O/c1-20(2)18(22)15(11-21)13-9-6-10-14-16(19(26)25(20)17(13)14)24-23-12-7-4-3-5-8-12/h3-11,18,26H,1-2H3/b15-11-,24-23? |
InChI Key |
LGOBQNBIHQVTFU-MHHOXEBNSA-N |
Isomeric SMILES |
CC1(C(/C(=C\Br)/C2=CC=CC3=C2N1C(=C3N=NC4=CC=CC=C4)O)Br)C |
Canonical SMILES |
CC1(C(C(=CBr)C2=CC=CC3=C2N1C(=C3N=NC4=CC=CC=C4)O)Br)C |
Origin of Product |
United States |
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